

An In-depth Technical Guide to 2-Isopropylbenzoic Acid

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Compound of Interest

Compound Name: 2-Isopropylbenzoic acid

Cat. No.: B189061

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This technical guide provides comprehensive information on the molecular properties, experimental protocols, and relevant biological evaluation pathways for **2-isopropylbenzoic acid** and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of **2-isopropylbenzoic acid** are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value	Citations
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	164.20 g/mol	[1] [2] [4]
IUPAC Name	2-propan-2-ylbenzoic acid	[1]
CAS Number	2438-04-2	[1] [2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of related benzoic acid derivatives are presented. These protocols are based on established methods and can be

adapted for **2-isopropylbenzoic acid** research.

Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid via Kolbe-Schmitt Reaction

This protocol describes a common method for synthesizing a hydroxylated derivative of isopropylbenzoic acid, which is a valuable starting material in medicinal chemistry.[\[5\]](#)[\[6\]](#)

Objective: To synthesize 2-hydroxy-5-isopropylbenzoic acid through the carboxylation of 4-isopropylphenol.

Materials:

- 4-isopropylphenol
- Sodium hydroxide (NaOH)
- Carbon dioxide (CO₂) (high pressure)
- Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification[\[5\]](#)
- Ethanol/water mixture for crystallization[\[5\]](#)
- High-pressure reactor/autoclave[\[6\]](#)

Procedure:

- Formation of Sodium 4-isopropylphenoxide:
 - Dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide.[\[6\]](#)
 - Heat the mixture under vacuum to remove water and obtain the dry sodium salt.[\[5\]](#)
- Carboxylation:
 - Place the dry sodium 4-isopropylphenoxide into a high-pressure autoclave.[\[6\]](#)
 - Heat the reactor to 125-150°C.[\[5\]](#)

- Introduce high-pressure carbon dioxide gas (e.g., 5-7 atm) and maintain the reaction with vigorous stirring for 4-6 hours.[\[5\]](#)[\[6\]](#)
- Work-up and Acidification:
 - After cooling the reactor and venting excess CO₂, dissolve the solid reaction mass in water.[\[5\]](#)
 - Acidify the aqueous solution with dilute sulfuric or hydrochloric acid until a precipitate forms.[\[5\]](#)[\[6\]](#)
- Isolation and Purification:
 - Filter the crude product and wash it with cold water.[\[5\]](#)
 - Dry the product.
 - Purify the crude 2-hydroxy-5-isopropylbenzoic acid by recrystallization from a hot ethanol/water mixture.[\[5\]](#)[\[6\]](#)

In Vitro COX-2 Inhibition Assay

This protocol outlines a method to evaluate the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit the COX-2 enzyme.[\[6\]](#)[\[7\]](#)

Objective: To determine the IC₅₀ value of a test compound for COX-2 inhibition.

Materials:

- COX-2 enzyme
- Arachidonic acid (substrate)
- Assay buffer
- Heme
- Test compound (dissolved in a suitable solvent, e.g., DMSO)

- 96-well microtiter plate
- Spectrophotometer or EIA kit for PGE₂ detection[6]

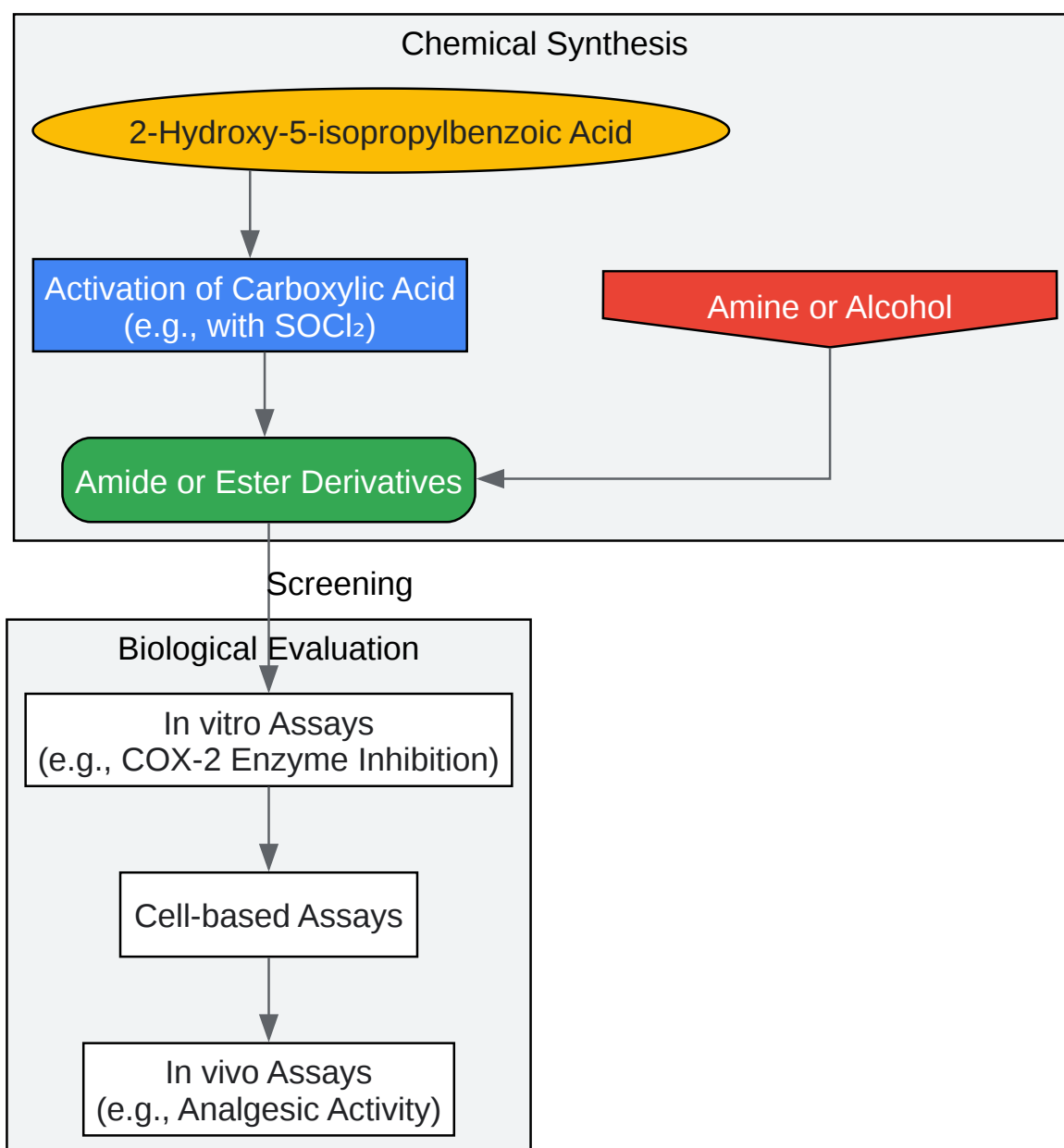
Procedure:

- Reagent Preparation:
 - Prepare solutions of the assay buffer, heme, and COX-2 enzyme according to standard protocols or manufacturer's instructions.[7]
 - Prepare a stock solution of the test compound and create serial dilutions.[7]
- Assay Execution:
 - To the wells of a 96-well plate, add the assay buffer.[7]
 - Add the test compound dilutions to the designated sample wells.
 - Add the COX-2 enzyme to all wells except for the background control.
 - Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).[6]
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[6][7]
 - Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).[6][7]
 - Stop the reaction, typically by adding a dilute acid solution.[6]
 - Measure the product formation (e.g., prostaglandin E₂, PGE₂) using an appropriate method, such as a colorimetric assay measuring absorbance or a commercial EIA kit.[6][7]
- Data Analysis:
 - Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control.

- Determine the IC_{50} value by plotting the percentage of inhibition against the compound concentration.^{[6][7]}

Visualized Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow in a drug discovery context, starting from a benzoic acid derivative, proceeding through chemical modification, and culminating in biological evaluation.



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